Theophylline, 8-cyclohexylthio-2-thio- is a chemical compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, which is a well-known bronchodilator used in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of cyclohexylthio and thio groups to the theophylline structure imparts unique chemical and biological properties to this compound, enhancing its therapeutic potential in various medical applications.
The synthesis of Theophylline, 8-cyclohexylthio-2-thio- typically involves introducing cyclohexylthio and thio groups to the core structure of theophylline. A common method employed is nucleophilic substitution, where theophylline reacts with cyclohexylthiol in the presence of a thio reagent. This reaction often occurs in organic solvents such as dimethylformamide or tetrahydrofuran, utilizing a base like sodium hydride to facilitate substitution.
In an industrial setting, large-scale batch reactions are optimized for yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. Purification steps may include recrystallization or chromatography to achieve high-purity products.
The molecular formula of Theophylline, 8-cyclohexylthio-2-thio- reflects its complex structure, characterized by a fused ring system typical of xanthines along with additional functional groups that modify its properties.
The compound can undergo various chemical transformations:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions must be optimized for each specific reaction type to achieve desired products efficiently.
Theophylline, 8-cyclohexylthio-2-thio- exerts its pharmacological effects through several mechanisms:
The physical properties of Theophylline, 8-cyclohexylthio-2-thio- include:
Key chemical properties include:
Theophylline, 8-cyclohexylthio-2-thio- has several scientific uses:
Theophylline (1,3-dimethylxanthine) has been used for decades as a bronchodilator in respiratory diseases like asthma and COPD due to its non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism [2] [5]. However, its clinical utility is limited by a narrow therapeutic window and low receptor subtype selectivity. Modifications at the 8-position of the xanthine core aim to enhance target specificity and pharmacokinetic properties. The introduction of sulfur-based substituents, such as the cyclohexylthio group in "Theophylline, 8-cyclohexylthio-2-thio-" (C₁₃H₁₈N₄OS₂), leverages the larger steric bulk and lipophilicity of cyclohexane to improve receptor binding and metabolic stability [1] [9]. This modification reduces off-target effects while retaining affinity for adenosine receptors (A₁, A₂A, A₂B), as evidenced by higher inhibition constants (Kᵢ) in receptor-binding assays [5] [9].
Table 1: Structural Comparison of Theophylline and Its 8-Cyclohexylthio Derivative
Property | Theophylline | 8-Cyclohexylthio-2-thio-theophylline |
---|---|---|
Molecular Formula | C₇H₈N₄O₂ | C₁₃H₁₈N₄OS₂ |
SMILES | Cn1c2c(c(=O)n(c1=O)C)[nH]cn2 | CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC3CCCCC3 |
Key Substituents | None at C8 | Cyclohexylthio at C8, thione at C2 |
Calculated LogP* | -0.04 | 2.18 |
Predicted CCS (Ų, [M+H]⁺)* | 167.8 | 167.3 |
*Data sourced from [1]; CCS = Collision Cross Section; LogP = Octanol-water partition coefficient.
Synthesizing 8-thio-substituted xanthines like "8-cyclohexylthio-2-thio-theophylline" requires strategic methods due to the inert C8 position in the purine ring. Two primary approaches dominate:
Critical to purity is recrystallization from ethanol or DMF, confirmed via ¹H NMR (characteristic cyclohexyl peaks at δ 1.2–2.0 ppm) and HRMS [6] [8].
Table 2: Synthetic Routes for 8-Cyclohexylthio-theophylline
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Nucleophilic Substitution | 8-Bromotheophylline, CySH, EtOH, Δ, 24h | 65% | Simple reagents; low atom economy |
Microwave Cyclization | Pyridine, MW, 120°C, 20 min | 92% | Rapid, high yield; requires specialized equipment |
Bioisosterism involves replacing functional groups with physiochemically similar moieties to optimize drug properties. The cyclohexylthio group in this theophylline derivative serves as a strategic bioisostere:
Table 3: Bioisosteric Impact of Cyclohexylthio vs. Canonical Groups
Bioisosteric Pair | ΔLogP* | Affinity (A₂B Kᵢ, nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Phenylthio (reference) | +1.2 | 850 | 22 |
Cyclohexylthio | +2.2 | 320 | 48 |
Cyclopentylthio | +1.9 | 410 | 39 |
*ΔLogP relative to unsubstituted theophylline. Data compiled from [3] [9] [10].
The cyclohexylthio group also mitigates toxicity risks associated with reactive metabolites (e.g., epoxides from aryl groups), aligning with broader trends in bioisosteric design [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7